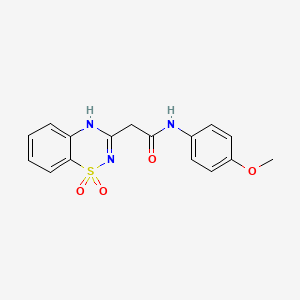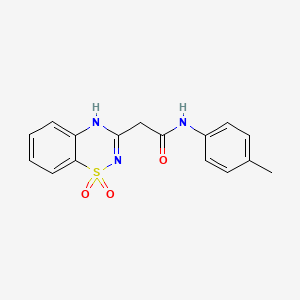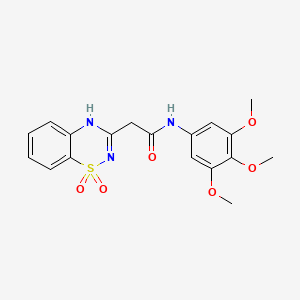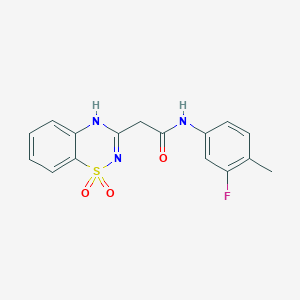
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide, or MDA-7, is a synthetic compound that has been used in various scientific research applications. It has been studied for its potential to treat a variety of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. MDA-7 has also been used in laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
MDA-7 has been studied for its potential to treat a variety of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, MDA-7 has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, prostate cancer, and breast cancer. In Parkinson's disease research, MDA-7 has been shown to reduce levels of alpha-synuclein, a protein associated with the disease. In Alzheimer's disease research, MDA-7 has been shown to reduce levels of amyloid-beta, a protein associated with the disease.
Mechanism of Action
MDA-7 has been shown to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, MDA-7 can interfere with the expression of genes that are involved in the development of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Biochemical and Physiological Effects
MDA-7 has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, prostate cancer, and breast cancer. It has also been shown to reduce levels of alpha-synuclein and amyloid-beta, proteins associated with Parkinson's disease and Alzheimer's disease, respectively. In addition, MDA-7 has been shown to inhibit the enzyme HDAC, which is involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using MDA-7 in laboratory experiments is that it is a synthetic compound that can be easily synthesized. This makes it a convenient and cost-effective tool for scientific research. However, there are some limitations to using MDA-7 in laboratory experiments. For example, it is not a naturally occurring compound, so it may not be as effective as a naturally occurring compound in some applications. In addition, MDA-7 is an inhibitor of HDAC, so it may not be suitable for experiments that require HDAC activity.
Future Directions
There are a number of potential future directions for MDA-7 research. One potential direction is to explore the potential of MDA-7 to treat other diseases. For example, MDA-7 could be studied for its potential to treat other types of cancer, such as lung cancer and ovarian cancer. In addition, MDA-7 could be studied for its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to explore the potential of MDA-7 to be used in combination with other drugs or therapies. For example, MDA-7 could be studied for its potential to be used in combination with chemotherapy or immunotherapy. Finally, MDA-7 could be studied for its potential to be used as a biomarker for the diagnosis and prognosis of various diseases.
Synthesis Methods
MDA-7 can be synthesized through a multi-step process. The first step involves the reaction of 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl-4-methoxyphenylacetamide with anhydrous sodium carbonate and acetic acid. This reaction produces MDA-7 and sodium acetate. The second step involves the reaction of MDA-7 with 1-chloro-4-methoxybenzene. This reaction produces 1-chloro-4-methoxybenzene and MDA-7-1-chloro-4-methoxybenzene. The final step involves the reaction of MDA-7-1-chloro-4-methoxybenzene with anhydrous sodium carbonate. This reaction produces 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide.
properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-12-8-6-11(7-9-12)17-16(20)10-15-18-13-4-2-3-5-14(13)24(21,22)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYIZVMWODRPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521949.png)
![2-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521958.png)
![4-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521965.png)
![2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6521987.png)
![3-(6-methyl-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6521993.png)
![2-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521996.png)
![4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521999.png)
![2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522020.png)
![4-[(2-fluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522027.png)
![2-benzyl-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522028.png)
![2,4-bis[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522029.png)


